

Rofecoxib vs. Other NSAIDs: A Meta-Analysis of Clinical Outcomes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rofecoxib

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A comprehensive review of meta-analyses comparing the efficacy and safety of the selective COX-2 inhibitor **Rofecoxib** against other non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of clinical trial data, focusing on cardiovascular and gastrointestinal outcomes, as well as analgesic efficacy.

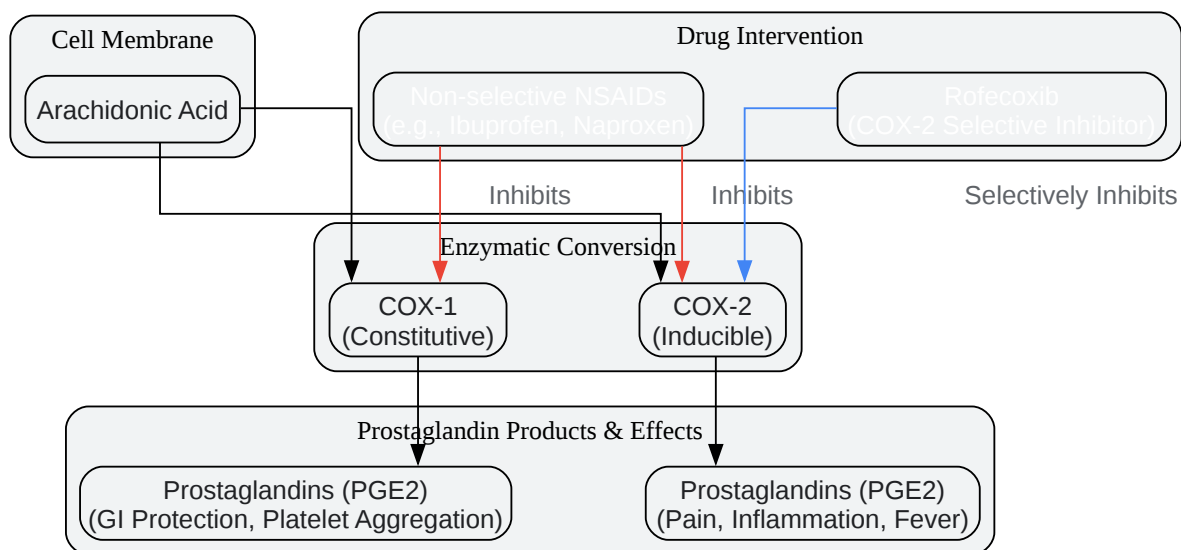
Introduction

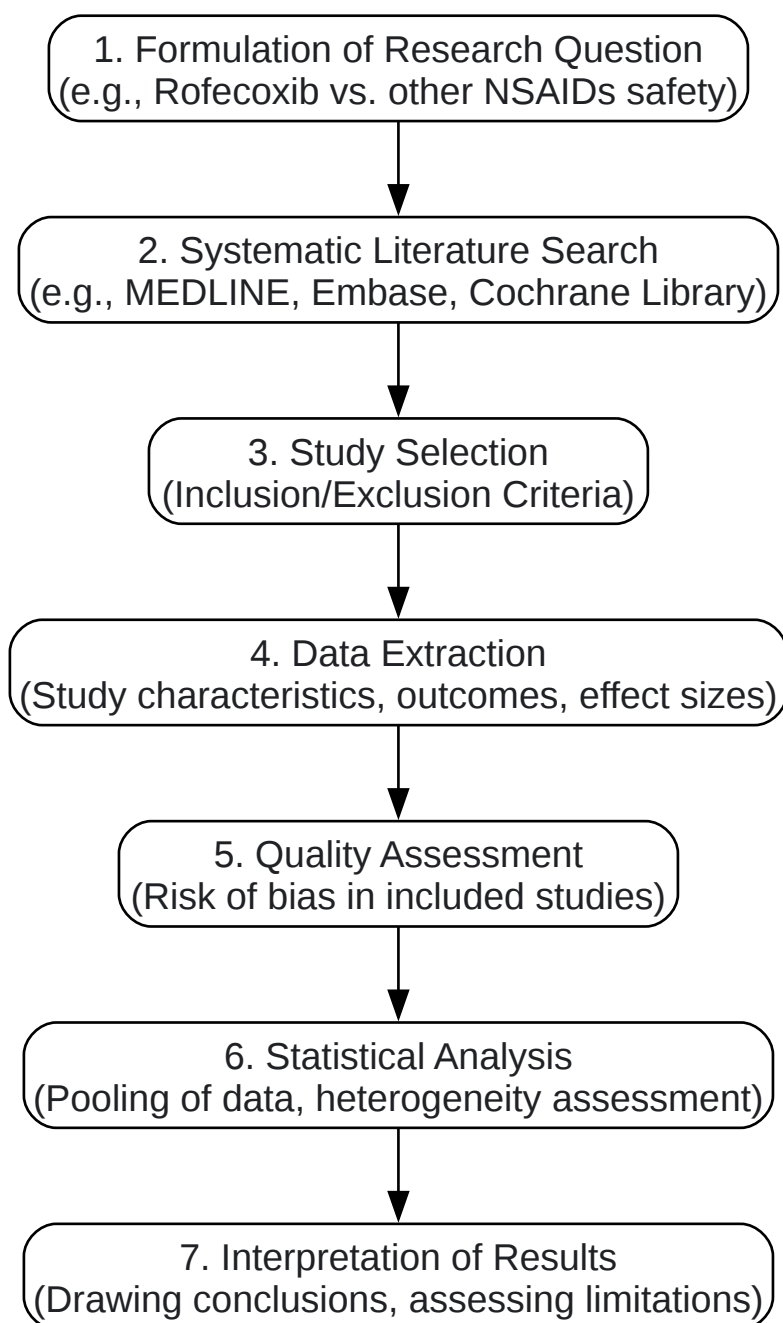
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. The discovery of two isoforms of this enzyme, COX-1 and COX-2, led to the development of selective COX-2 inhibitors like **Rofecoxib**.^[1] The rationale behind these selective drugs was to provide the anti-inflammatory and analgesic effects of traditional NSAIDs by inhibiting COX-2, while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.^{[1][2]} This guide provides a meta-analytical perspective on the clinical data comparing **Rofecoxib** to other NSAIDs.

Mechanism of Action: The COX-1 and COX-2 Dichotomy

The differential inhibition of COX isoforms is central to understanding the varying safety profiles of NSAIDs. The following diagram illustrates the signaling pathways affected by non-selective

NSAIDs and selective COX-2 inhibitors.





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References

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